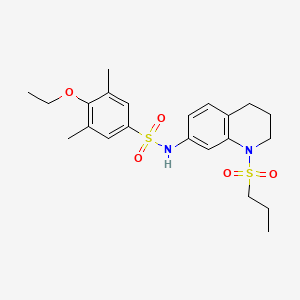

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-9-10-19(15-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDLINRNLPEEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process. Starting with the preparation of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, which is achieved through the sulfonation of propylamine with benzenesulfonyl chloride, followed by cyclization under acidic conditions. Next, the 4-ethoxy-3,5-dimethylbenzenesulfonamide is synthesized by ethoxylation and subsequent sulfonation. The final step involves coupling the two intermediates under controlled conditions to ensure high yield and purity. Industrial Production Methods: In an industrial setting, the synthesis is scaled up using batch reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled. The key focus is on maintaining the efficiency and sustainability of the process through optimization of reactant concentrations and reaction times.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

*Estimated based on formula.

Key Observations :

- The target compound uniquely combines ethoxy and dimethyl groups on the benzene ring, offering steric hindrance and electron-donating effects distinct from IIIa’s methoxy and styryl groups .

- Unlike the nitro and isoxazole substituents in , the target compound’s propylsulfonyl group may enhance solubility and metabolic stability due to its polar sulfonyl moiety.

Contrast with :

- The tetrahydroquinoline core in incorporates isoxazole and nitro groups via multi-step cyclization and functionalization, highlighting divergent strategies for introducing heterocycles.

Physicochemical and Conformational Properties

- Crystal Packing : The target compound’s propylsulfonyl group may induce distinct torsion angles compared to the nitro and isoxazole substituents in , which exhibit torsional angles of 47.0°–56.4° between heterocycles and aromatic rings.

- Hydrogen Bonding : Analogous to , the target compound’s sulfonamide and ethoxy groups may participate in O–H⋯O/N–H⋯O interactions, influencing crystal packing and solubility.

Functional Implications

- Electron Effects : The ethoxy and methyl groups on the benzene ring (target) vs. nitro groups () suggest contrasting electronic profiles—electron-donating (target) vs. electron-withdrawing ()—which could modulate receptor binding or reactivity.

- Bioactivity Potential: While IIIa in demonstrates antimicrobial activity due to its chloro and hydroxy groups, the target compound’s sulfonyl and alkyl groups may favor interactions with hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.